9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane
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Overview
Description
EINECS 283-685-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981 . The EINECS number is a unique identifier for substances within this inventory.
Chemical Reactions Analysis
EINECS 283-685-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are specific to the type of reaction and the reagents used .
Scientific Research Applications
EINECS 283-685-0 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in chemical synthesis. In biology and medicine, it may be used in research related to its biological activity or therapeutic potential. In industry, it could be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 283-685-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 283-685-0 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may share structural features or chemical properties but differ in their specific applications or effects. Some examples of similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
84696-78-6 |
---|---|
Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-7-11-16(17)13-12-15/h1-2,14-16H,3-13H2/b2-1- |
InChI Key |
YOSIWJIGKTUIIR-UPHRSURJSA-N |
Isomeric SMILES |
C1CCC2CCC(C1)P2C3CCC/C=C\CC3 |
Canonical SMILES |
C1CCC2CCC(C1)P2C3CCCC=CCC3 |
Origin of Product |
United States |
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